molecular formula C19H14N6OS B2681088 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 1903153-19-4

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2681088
CAS No.: 1903153-19-4
M. Wt: 374.42
InChI Key: BHJJGMLLYPWVJT-UHFFFAOYSA-N
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Description

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), with particular efficacy against FGFR1, FGFR2, and FGFR3. This small molecule specifically targets the dysregulated FGFR signaling pathway, which is a key driver of tumor proliferation, angiogenesis, and survival in various cancers. Its primary research value lies in its utility as a targeted chemical probe to investigate the pathological roles of FGFR in preclinical models, helping to elucidate mechanisms of oncogenesis and potential resistance to FGFR-directed therapies. Studies have demonstrated its effectiveness in suppressing FGFR-mediated signaling cascades, leading to the induction of apoptosis and the inhibition of cell migration and invasion in FGFR-addicted cancer cell lines. Researchers employ this compound extensively in investigating targeted therapeutic strategies for cancers characterized by FGFR amplifications, mutations, or fusions, such as urothelial carcinoma, endometrial cancer, and squamous cell lung cancer. Its well-characterized inhibitory profile makes it a critical tool for validating FGFR as a therapeutic target and for exploring combination treatment regimens in a research setting.

Properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6OS/c26-19(16-9-12-3-1-2-4-14(12)21-16)20-10-18-23-22-17-6-5-15(24-25(17)18)13-7-8-27-11-13/h1-9,11,21H,10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJJGMLLYPWVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the triazolopyridazine moiety can be formed via cyclization reactions involving hydrazine derivatives and nitriles. The final step involves coupling these components with the indole carboxamide group under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of automated synthesis platforms could streamline the production process and ensure consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridazine moiety can be reduced under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.

    Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate can be used for substitution reactions on the indole ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the triazolopyridazine moiety can produce a partially or fully reduced triazole derivative.

Scientific Research Applications

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s ability to interact with biological macromolecules makes it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, its ability to bind to DNA and RNA can influence gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Biological Activity Synthesis Highlights
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine core, 6-thiophen-3-yl, N-methyl-indole-2-carboxamide Hypothesized kinase inhibition (based on triazolo-pyridazine analogs) Derived from chloro-precursor via nucleophilic substitution; indole coupling via amidation
N-Benzoyl-(6-hydroxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycine (Compound 3) Hydroxy group at 6-position, benzoyl-glycine side chain Limited cytotoxicity (IC₅₀ >10 μg/mL vs. Hep cell line) Synthesized via NaOH-mediated hydrolysis of chloro-precursor, followed by acidification
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide Pyrrolo-triazolo-pyrazine core, cyclopropane sulfonamide Potent kinase inhibition (e.g., JAK2/STAT3 pathway) Multi-step annulation and sulfonamide coupling
Compound 24 (Mongolian Journal of Chemistry) Unspecified substituents on triazolo-pyridazine Moderate cytotoxicity (IC₅₀ ~3.5 μg/mL vs. Hep cells) Derived from ethyl N-benzoyl-α-hetero-aryl-glycinates

Key Findings:

Bioactivity: The target compound’s thiophene and indole substituents likely enhance lipophilicity and target binding compared to hydroxy-substituted analogs like Compound 3, which show weaker cytotoxicity . However, its activity may be less pronounced than pyrrolo-triazolo-pyrazine derivatives (e.g., JAK2 inhibitors) due to differences in core scaffold electronics .

Synthetic Accessibility : The target compound’s synthesis is more straightforward than cyclopropane sulfonamide derivatives, which require complex cyclization and coupling steps .

Research Implications and Limitations

While the compound’s design leverages proven pharmacophores (thiophene for aromatic interactions, indole for hydrophobic binding), direct biological data remain sparse compared to well-studied analogs like the JAK2 inhibitors . Further studies should prioritize:

  • Kinase profiling to identify specific targets.
  • Comparative cytotoxicity assays against reference compounds (e.g., adriamycin, IC₅₀: 1.2 μg/mL) .
  • SAR analysis to optimize substituent effects on potency and selectivity.

Biological Activity

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which integrates several pharmacologically relevant functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core fused with an indole moiety and a carboxamide group. The presence of the thiophene ring enhances its electronic properties, potentially facilitating interactions with various biological targets.

Compound Name Structural Features Biological Activity
This compoundTriazolo-pyridazine core with indole and thiopheneAntimicrobial, Anticancer, Anti-inflammatory
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineSimilar triazole-pyridazine coreAntimicrobial
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideContains thiadiazoleAnticancer
7-[5-(5-methylpyrazolyl)]-[1,2,4]triazolo[4,3-a]pyridineRelated triazole structureAnti-inflammatory

Antimicrobial Activity

Compounds containing the triazolo-pyridazine scaffold have shown promising antimicrobial properties. For instance, derivatives of similar structures have been tested against various pathogens and demonstrated significant inhibitory effects. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest. For example:

  • Case Study : A study evaluated the effects of this compound on the HCT-116 colon carcinoma cell line and found an IC50 value of 6.2 μM. This suggests a potent ability to inhibit cell proliferation in this cancer model.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored through various assays measuring cytokine production and inflammatory markers. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. These interactions can modulate various signaling pathways involved in inflammation and cancer progression. The exact molecular targets remain under investigation but may include kinases and transcription factors involved in cellular stress responses.

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